N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[d]isoxazole core substituted with a carboxamide group and a bis-thiophenylmethyl moiety.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-17(16-12-4-1-2-5-13(12)21-19-16)18-15(11-7-9-22-10-11)14-6-3-8-23-14/h3,6-10,15H,1-2,4-5H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOGRPOPUYTUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes thiophene and isoxazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on recent research findings.
- Common Name : this compound
- CAS Number : 2034514-85-5
- Molecular Weight : 344.5 g/mol
- Molecular Formula : C17H18N2O2S2
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in various cancer cell lines.
- Cell Line Studies :
- In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines including HepG2 (human liver carcinoma) and A549 (human lung carcinoma). The IC50 values were reported at approximately 4.37 µM and 8.03 µM respectively .
- Molecular docking studies indicated that the compound binds effectively to dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism, suggesting a potential pathway for therapeutic intervention .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Inhibition Studies :
- The synthesized derivatives showed promising antibacterial activity against various strains of bacteria. Notably, compounds with similar thiophene structures have been reported to inhibit the growth of ESBL-producing E. coli effectively .
- The binding interactions with bacterial proteins were analyzed through molecular docking simulations, indicating strong binding affinities that correlate with observed biological activities .
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing isoxazole and thiophene rings are well-documented:
- Mechanisms of Action :
Data Tables
| Biological Activity | Cell Line / Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 4.37 ± 0.7 | |
| Anticancer | A549 | 8.03 ± 0.5 | |
| Antimicrobial | E. coli | Variable | |
| Anti-inflammatory | COX-2 | Sub-micromolar |
Case Studies
-
Case Study on Anticancer Properties :
A study evaluated the effects of the compound on HepG2 cells and found that it significantly inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antimicrobial activity against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation which is crucial for bacterial virulence.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibit promising antimicrobial properties. For instance, derivatives containing thiophene have been evaluated for their in vitro activity against various bacterial strains and fungi. The results suggest that modifications to the thiophene structure can enhance antimicrobial efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . Molecular docking studies have provided insights into the binding interactions of these compounds with key proteins involved in cancer progression, indicating a potential for drug development .
Case Study 1: Synthesis and Evaluation
A study synthesized derivatives of the compound and evaluated their biological activities. The synthesized compounds were subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
In another study focusing on the anticancer properties of thiophene derivatives, several compounds were tested against human cancer cell lines using the MTT assay. The findings revealed that specific modifications to the thiophene structure significantly enhanced cytotoxicity against cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
- Core Heterocycle: The target compound’s tetrahydrobenzo[d]isoxazole core differs from the more common tetrahydrobenzo[b]thiophene in analogs. Isoxazole’s oxygen and nitrogen atoms may enhance hydrogen-bonding capacity compared to thiophene’s sulfur, influencing target selectivity .
- Substituent Diversity: The bis-thiophenylmethyl group in the target compound is unique; most analogs feature simpler substituents (e.g., benzyl, cyano, or fluorophenyl). This bulky, conjugated substituent may improve lipophilicity and π-π stacking interactions .
Q & A
Basic: What synthetic strategies are employed to prepare N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide?
Key methodologies include:
- Cyclization reactions : Isoxazole ring formation via precursor cyclization under acidic/basic conditions (e.g., using 1,4-dioxane or acetonitrile as solvents) .
- Thiophene functionalization : Friedel-Crafts acylation to introduce thiophene substituents .
- Carboxamide coupling : Reacting intermediates with oxalyl chloride or acyl chlorides to form the carboxamide linkage .
- Purification : Techniques like recrystallization (methanol/CH₂Cl₂) or flash chromatography (ethyl acetate/hexane) are critical for isolating high-purity products .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and selectivity?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve cyclization efficiency .
- Catalysts : Triethylamine aids in deprotonation during cyclization, while iodine facilitates sulfur elimination in thiadiazole syntheses .
- Temperature control : Reflux conditions (e.g., acetonitrile at 80°C) for 1–3 minutes minimize side reactions .
- Stoichiometric ratios : Equimolar reagent ratios (e.g., benzoylisothiocyanate and precursors) ensure complete conversion .
Basic: What spectroscopic techniques validate the compound’s structure?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.5–7.5 ppm; isoxazole carbons at δ 160–170 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, NH bands at 3200–3400 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
Advanced: How are contradictions in spectral data resolved during characterization?
- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., tetrahydrobenzo[b]thiophene derivatives) .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups) .
- Computational modeling : Predict spectral patterns using DFT calculations to validate experimental shifts .
Basic: What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Disk diffusion assays against bacterial/fungal strains .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Antioxidant : DPPH radical scavenging assays .
Advanced: How do computational methods predict its binding affinity to therapeutic targets?
- Molecular docking : Simulate interactions with enzymes like GSK-3β or viral proteases using AutoDock/Vina .
- Pharmacophore modeling : Identify critical functional groups (e.g., thiophene rings, carboxamide) for target engagement .
- MD simulations : Assess binding stability over time (e.g., RMSD analysis of ligand-protein complexes) .
Basic: What purification methods ensure high compound purity?
- Recrystallization : Methanol or ethanol removes impurities from polar byproducts .
- Chromatography : Flash silica columns (ethyl acetate/hexane gradients) separate isomers or homologs .
- HPLC : Reverse-phase C18 columns resolve closely related derivatives (e.g., regioisomers) .
Advanced: How do substituents on the thiophene/isoxazole moieties influence bioactivity?
- Electron-withdrawing groups (e.g., NO₂, CN): Enhance antimicrobial activity by increasing electrophilicity .
- Halogenation (e.g., Cl, F): Improves metabolic stability and target binding via hydrophobic interactions .
- Alkyl chains (e.g., methyl): Modulate solubility and membrane permeability .
Basic: How is compound stability assessed under varying conditions?
- Thermal stability : TGA/DSC analysis determines decomposition temperatures .
- Photostability : Expose to UV light and monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 1–12) and quantify intact compound via LC-MS .
Advanced: What analytical methods quantify the compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
